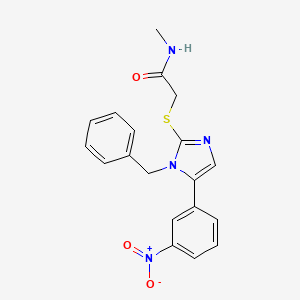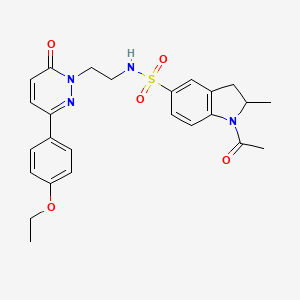![molecular formula C24H22N4OS B2533353 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone CAS No. 877796-99-1](/img/structure/B2533353.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone is a synthetic organic compound with a unique structural framework incorporating various heterocyclic systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process. A typical synthetic route might start with the preparation of the 3,4-dihydroquinoline framework followed by the introduction of the ethanone moiety, and finally the coupling with the pyrazolo[1,5-a]pyrimidine derivative via a thioether linkage. Key steps often include condensation reactions, cyclization, and nucleophilic substitution.
Industrial Production Methods: In an industrial context, the synthesis would be scaled up and optimized for yield and purity. The reaction conditions, such as solvent choice, temperature, and catalysts, would be refined to ensure efficient production. Techniques such as continuous flow synthesis could be utilized to enhance scalability and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone undergoes various chemical reactions including:
Oxidation: Often involving reagents like potassium permanganate or chromium trioxide.
Reduction: Typically using hydrogenation or hydride donors like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfonyl chlorides.
Major Products: The major products depend on the specific reactions:
Oxidation: might lead to ketones or carboxylic acids.
Reduction: could yield alcohols or amines.
Substitution: typically introduces various functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
In Chemistry: It serves as a precursor in the synthesis of more complex molecules and can act as a ligand in coordination chemistry.
In Biology:
In Medicine: Research is ongoing into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent, due to its ability to modulate biological pathways.
In Industry: Could be utilized in the creation of new materials with specific properties, such as conductive polymers or advanced catalysts.
Mecanismo De Acción
The compound's effects are exerted through interactions with molecular targets, potentially involving binding to enzymes or receptors. The specific mechanisms might include:
Inhibition of enzyme activity: By binding to active sites.
Modulation of receptor pathways: Acting as an agonist or antagonist.
Comparación Con Compuestos Similares
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(pyrazolo[1,5-a]pyrimidin-7-yl)ethanone: Lacks the methyl and phenyl groups.
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetophenone: Lacks the quinoline moiety.
Uniqueness: This specific arrangement provides enhanced biological activity and specificity for certain molecular targets, making it a promising candidate in various fields of research.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-17-14-23(28-24(26-17)20(15-25-28)18-8-3-2-4-9-18)30-16-22(29)27-13-7-11-19-10-5-6-12-21(19)27/h2-6,8-10,12,14-15H,7,11,13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDKUIKZEASQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)
![N-(3-ethylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2533271.png)

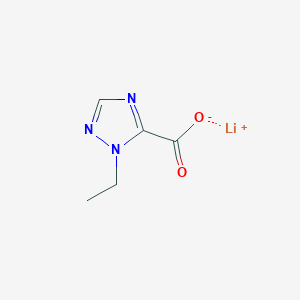
amine dihydrochloride](/img/structure/B2533277.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)
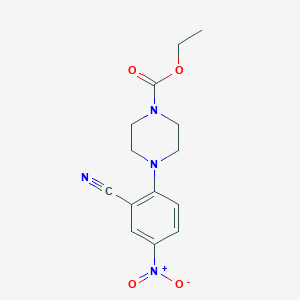
![2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2533283.png)
![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)
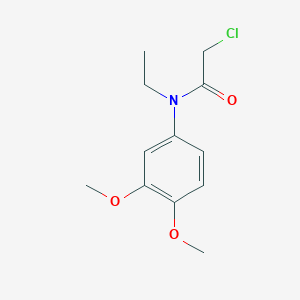
![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2533290.png)
![5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2533291.png)
